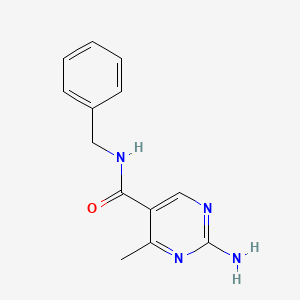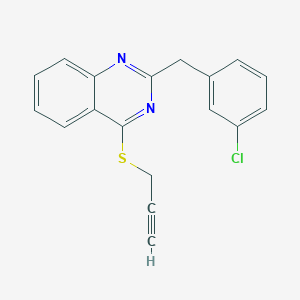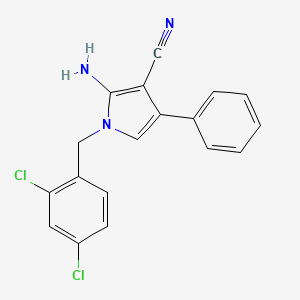![molecular formula C16H17ClN2S B3036763 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene CAS No. 400078-34-4](/img/structure/B3036763.png)
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
Overview
Description
Benzene derivatives are a significant class of compounds in organic chemistry. They have a benzene core, which is a ring of six carbon atoms with alternating single and double bonds . The compound you mentioned seems to be a complex benzene derivative with various functional groups attached to it .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution or nucleophilic aromatic substitution . The presence of electron-withdrawing groups can enhance the rate of substitution .Molecular Structure Analysis
The molecular structure of benzene derivatives is characterized by a planar, cyclic arrangement of carbon atoms in the benzene ring. The specific structure of your compound would depend on the positions and orientations of the substituent groups .Chemical Reactions Analysis
Benzene and its derivatives undergo various types of reactions, including substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives depend on the specific substituents attached to the benzene ring. These properties can include solubility, melting point, boiling point, reactivity, and more .Scientific Research Applications
Octanol/Water Partition Coefficient
- Study: "The octanol/water partition coefficient of the herbicide chlorsulfuron as a function of pH" by J. Ribó (1988).
- Insight: This study explored the octanol/water partition coefficients of chlorsulfuron, a compound structurally related to 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene, at different pH values. It revealed a correlation between the partitioning behavior and the pH, providing insights into the environmental fate and behavior of such compounds (Ribó, 1988).
Synthesis and Bioactivity
- Study: "Synthesis, Characterisation and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives" by Abdel-Zaher A. Elassar (2012).
- Insight: This research focused on synthesizing derivatives related to the target compound, examining their antibacterial properties. It highlights the potential of these compounds in developing new antibacterial agents (Elassar, 2012).
Anticonvulsant Activity
- Study: "Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide" by C. Clark & T. Davenport (1987).
- Insight: This study synthesized and tested compounds structurally similar to the target molecule for their anticonvulsant activity, revealing significant findings in the development of new anticonvulsant drugs (Clark & Davenport, 1987).
Structural Analysis and Antioxidant Properties
- Study: "(E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one" by Nadir Ghichi et al. (2018).
- Insight: This paper detailed the synthesis and structural analysis of compounds related to the target chemical, examining their antioxidant properties. It provides a foundation for understanding the chemical properties and potential applications of such molecules (Ghichi et al., 2018).
Synthesis of Thiazolo Derivatives
- Study: "Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine" by T. El‐Emary & A. Khodairy (2006).
- Insight: This research involved creating thiazolo derivatives using a starting material similar to the target compound. It adds to the understanding of synthesizing and utilizing sulfur-containing heterocycles in various applications (El‐Emary & Khodairy, 2006).
Crystallographic Study
- Study: "Crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate" by Syahirah binti Ramli et al. (2015).
- Insight: This study's focus was the crystallographic analysis of a compound related to the target molecule. It provides valuable insights into the molecular geometry and intermolecular interactions of similar compounds (Ramli et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-(4-chlorophenyl)-N'-(1-phenylethyl)carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-12(13-6-4-3-5-7-13)18-16(20-2)19-15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRXMILIERIBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC2=CC=C(C=C2)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3036681.png)


![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3036692.png)

![1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3036694.png)
![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)


![2-[(4-Chlorophenyl)sulfonyl]-5-(4-methylphenyl)-5-oxopentanamide](/img/structure/B3036703.png)